molecular formula C21H24FNO6S B14953022 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3,4,5-trimethoxybenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3,4,5-trimethoxybenzamide

Cat. No.: B14953022
M. Wt: 437.5 g/mol
InChI Key: KLMLPGSFVRXZFT-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxybenzoyl core linked to two distinct substituents: a 4-fluorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. This compound is structurally related to chemotherapeutic agents, as evidenced by its similarity to other 3,4,5-trimethoxybenzamide derivatives reported in the literature .

Properties

Molecular Formula

C21H24FNO6S

Molecular Weight

437.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C21H24FNO6S/c1-27-18-10-15(11-19(28-2)20(18)29-3)21(24)23(17-8-9-30(25,26)13-17)12-14-4-6-16(22)7-5-14/h4-7,10-11,17H,8-9,12-13H2,1-3H3

InChI Key

KLMLPGSFVRXZFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent variations, physicochemical properties, and biological activities:

Compound Name Substituents Molecular Weight Melting Point (°C) Biological Activity Key Structural Features Reference
Target Compound 1,1-dioxidotetrahydrothiophen-3-yl, 4-fluorobenzyl ~500 (estimated) Not reported Unknown (hypothesized cytotoxic potential) Sulfone group, fluorobenzyl moiety
N-(4-fluorobenzyl)-3,4,5-trimethoxybenzamide (Compound 18) 4-fluorobenzyl ~375 (estimated) Not reported Inactive against SCC9 oral cancer cells Lacks sulfone group; simple fluorobenzyl substitution
BH33350 3-bromobenzyl, 1,1-dioxidotetrahydrothiophen-3-yl 498.39 Not reported Unknown Bromobenzyl substitution; sulfone group
N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide 4-cyanophenyl 312.32 Not reported Unknown Cyano group; no sulfone or fluorobenzyl
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a) Furan-2-yl, o-tolylamino ~450 (estimated) 222–224 Potential chemotherapeutic activity Furan and toluidine substituents; enone linker
N-(3-(3-chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2a) Furan-2-yl, 3-chlorophenylamino ~470 (estimated) 248–250 Cytotoxic activity under evaluation Chlorophenyl and furan groups; enone linker

Key Structural and Functional Comparisons

Substituent Effects on Bioactivity: The sulfone group in the target compound may improve metabolic stability compared to non-sulfonated analogs like Compound 18, which showed inactivity against SCC9 cells . Cyano or methoxy groups (e.g., N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide) modulate solubility and hydrogen-bonding capacity .

Synthetic Pathways :

  • The target compound likely involves coupling 3,4,5-trimethoxybenzoyl chloride with a sulfone-containing amine, as seen in similar syntheses (e.g., ).
  • In contrast, furan-derived analogs (e.g., 4a, 2a) are synthesized via oxazolone intermediates and nucleophilic substitutions .

Physicochemical Properties: Sulfone-containing compounds (target, BH33350) exhibit higher molecular weights (~500 Da) compared to simpler derivatives (e.g., Compound 18, ~375 Da), which may affect bioavailability. Melting points vary significantly: furan-based derivatives (4a, 2a) melt at 220–250°C, while cyano-substituted analogs lack reported data .

Research Findings and Implications

  • Structural Insights : The sulfone and fluorobenzyl groups in the target compound may synergistically enhance interactions with biological targets, such as tubulin or kinases, common in 3,4,5-trimethoxybenzamide derivatives.
  • Synthetic Challenges : Introducing the 1,1-dioxidotetrahydrothiophen-3-yl group requires precise control of oxidation and coupling conditions, as seen in related syntheses .

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